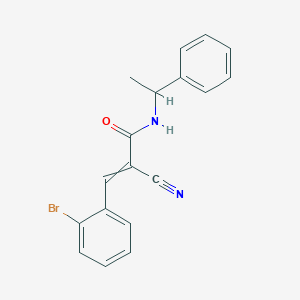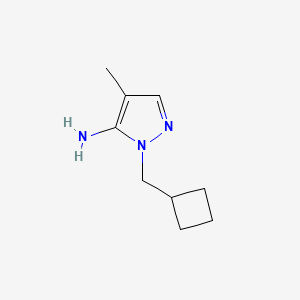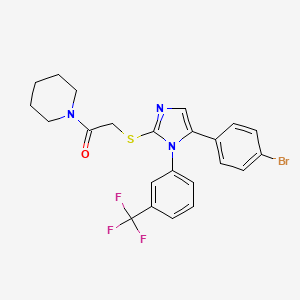![molecular formula C18H23N7O3S B2553322 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide CAS No. 2198581-89-2](/img/structure/B2553322.png)
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multistep reactions, starting from various sulfonamide scaffolds. For instance, novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized from 4-chloropyridine-3-sulfonamide, which were then converted to 1,2,4-triazole derivatives . Similarly, novel sulfonamides incorporating various heterocyclic moieties such as thiazole and imidazo[1,2-a]pyridine were synthesized starting from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone . These processes often involve intermediate steps such as oxychlorination, amination, and cyclization, as seen in the synthesis of triazolo[1,5-a]pyrimidine-2-sulfonamides .
Molecular Structure Analysis
The molecular structures of the synthesized sulfonamide derivatives are confirmed using various analytical techniques. Spectral data such as IR, 1H NMR, 13C NMR, and mass spectrometry are commonly used to deduce the structures of these compounds . These techniques provide detailed information about the molecular framework and the substitution patterns on the heterocyclic cores.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sulfonamide derivatives are characterized by their complexity and specificity. Reactions such as the reaction of 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives with chloromethylated heterocycles lead to the formation of substituted sulfonamides and sulfinyl compounds . The conversion of N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates with hydrazine hydrate to form 1,2,4-triazole derivatives is another example of the specific reactions used in these syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are closely related to their molecular structures. The antimicrobial and antifungal activities of these compounds are significant, with some showing greater efficacy than standard drugs like fluconazole . The herbicidal activity of triazolo[1,5-a]pyrimidine-2-sulfonamides has also been determined, indicating the potential agricultural applications of these compounds . Additionally, the in-vitro antihuman liver hepatocellular carcinoma cell line (HepG2) activity of some synthesized compounds suggests potential therapeutic applications in cancer treatment .
Case Studies and Applications
Several of the synthesized compounds have been evaluated for their biological activities. For example, the antifungal activity of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides was tested against various fungal strains, and many compounds showed greater efficacy than fluconazole . In another study, novel sulfonamides were tested for their activity against the human liver hepatocellular carcinoma cell line (HepG2), with some compounds exhibiting better activity than the reference drug methotrexate (MTX) . These case studies highlight the potential of these compounds in medical and agricultural applications.
科学的研究の応用
Synthesis and Chemical Characterization
Research on compounds structurally related to "N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide" often involves the synthesis and chemical characterization of heterocyclic compounds incorporating sulfonamide moieties. These studies aim to explore the diverse biological activities these compounds might exhibit. For instance, the synthesis of triazolo[1,5-a]pyrimidine-sulfonamide and its derivatives has been reported, with a focus on their potential herbicidal and antimicrobial activities (Shen De-long, 2005; M. Kuwahara et al., 1997). These studies highlight the complex processes involved in creating such compounds and evaluating their biological efficacy.
Potential Applications in Agriculture and Medicine
The research into compounds similar to "N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide" extends into their potential applications in agriculture and medicine. For example, compounds with sulfonamide-bearing thiazole moieties have been evaluated for their insecticidal properties against agricultural pests, indicating their potential as novel pest management solutions (Nanees N. Soliman et al., 2020). Similarly, the synthesis of novel sulfonamide derivatives has been explored for their antimicrobial and antioxidant properties, suggesting their applicability in addressing various microbial infections and oxidative stress-related conditions (Askar Fw et al., 2017).
Advanced Synthesis Techniques and Biological Activities
Advanced synthesis techniques and the exploration of biological activities are critical aspects of research on compounds like "N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide." Studies have focused on the development of novel synthetic routes to create heterocyclic systems bearing sulfonamide groups, aimed at discovering new therapeutic agents with potent antimicrobial, antifungal, and anticancer activities (A. Fadda et al., 2022; Krzysztof Szafrański et al., 2017). These efforts underline the importance of innovative chemical synthesis in generating compounds with potential pharmaceutical applications.
特性
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O3S/c1-11-17(12(2)28-22-11)29(26,27)23(3)14-9-24(10-14)16-8-7-15-19-20-18(25(15)21-16)13-5-4-6-13/h7-8,13-14H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHPKSNADVYKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2553244.png)

![[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol](/img/structure/B2553246.png)

![3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2553251.png)
![7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553252.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2553253.png)
![2-[1-(3,4-Dihydro-1H-isochromene-1-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2553254.png)
![2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2553257.png)
![5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2553261.png)
![7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2553262.png)